N-Ethyl-alpha-phenylphenethylamine hydrochloride

Vue d'ensemble

Description

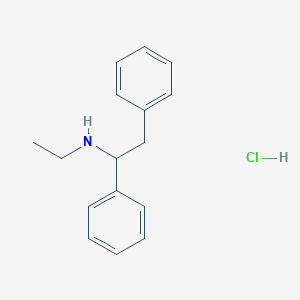

N-Ethyl-alpha-phenylphenethylamine hydrochloride (CAS: 6272-97-5), also known as Ephenidine hydrochloride, is a synthetic phenethylamine derivative. Its molecular formula is C₁₆H₁₉N·HCl, with a molecular weight of 261.8 g/mol . Structurally, it features a phenethylamine backbone substituted with an ethyl group at the nitrogen atom and a phenyl group at the alpha carbon (Fig. 1).

Figure 1: Molecular structure of this compound.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’éphénidine (chlorhydrate) peut être synthétisée par un processus en plusieurs étapes impliquant la réaction de la 1,2-diphényléthylamine avec l’iodure d’éthyle en présence d’une base. Les conditions de réaction impliquent généralement le reflux des réactifs dans un solvant organique tel que l’éthanol ou le méthanol. Le produit obtenu est ensuite purifié par recristallisation pour obtenir le sel de chlorhydrate .

Méthodes de production industrielle : La production industrielle de l’éphénidine (chlorhydrate) implique des voies de synthèse similaires, mais à plus grande échelle. Le procédé comprend l’utilisation de solvants et de réactifs de qualité industrielle, et la réaction est effectuée dans de grands réacteurs. Le produit final est purifié à l’aide de techniques de cristallisation et de filtration à l’échelle industrielle .

Analyse Des Réactions Chimiques

Types de réactions : L’éphénidine (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : L’éphénidine peut être oxydée pour former des dérivés N-oxydes.

Réduction : Les réactions de réduction peuvent convertir l’éphénidine en son amine correspondante.

Substitution : L’éphénidine peut subir des réactions de substitution, en particulier au niveau des cycles aromatiques.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des agents halogénants comme le brome ou le chlore peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Dérivés N-oxydes de l’éphénidine.

Réduction : Dérivés d’amine correspondants.

Substitution : Dérivés halogénés de l’éphénidine.

4. Applications de la recherche scientifique

L’éphénidine (chlorhydrate) a été étudiée pour diverses applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour l’étude des anesthésiques dissociatifs.

Biologie : Enquêté sur ses effets sur le système nerveux central et ses propriétés neuroprotectrices potentielles.

Médecine : Exploré pour son utilisation potentielle comme anesthésique et pour ses propriétés analgésiques.

Industrie : Utilisé dans le développement de nouvelles substances psychoactives et pour l’analyse forensique

Applications De Recherche Scientifique

Ephenidine (hydrochloride) has been studied for various scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying dissociative anesthetics.

Biology: Investigated for its effects on the central nervous system and its potential neuroprotective properties.

Medicine: Explored for its potential use as an anesthetic and for its analgesic properties.

Industry: Utilized in the development of new psychoactive substances and for forensic analysis

Mécanisme D'action

L’éphénidine (chlorhydrate) exerce ses effets principalement par l’antagonisme du récepteur NMDA (N-méthyl-D-aspartate). Il se lie au récepteur NMDA et inhibe l’afflux d’ions calcium, ce qui entraîne une diminution de l’excitabilité neuronale. Ce mécanisme est similaire à celui d’autres anesthésiques dissociatifs tels que la kétamine. L’éphénidine (chlorhydrate) a également une affinité plus faible pour les transporteurs de dopamine et de noradrénaline, ainsi que pour les récepteurs sigma .

Composés similaires :

Kétamine : Un autre anesthésique dissociatif avec des propriétés antagonistes du récepteur NMDA.

Méthoxphénidine : Un analogue structurel de l’éphénidine avec des effets psychoactifs similaires.

Diphénidine : Une autre diaryléthylamine avec des propriétés dissociatives.

Unicité : L’éphénidine (chlorhydrate) est unique dans son isomérie structurelle avec la léfétamine et son profil de liaison spécifique aux récepteurs NMDA. Il a un profil d’antagoniste NMDA relativement sélectif et dépendant du voltage, ce qui le distingue d’autres composés similaires .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares N-Ethyl-alpha-phenylphenethylamine hydrochloride with key analogs, focusing on structural variations, physicochemical properties, and functional roles.

Substituted Phenethylamine Derivatives

Structural Insights:

Chloroethylamine Derivatives

| Compound Name | Substituents | Molecular Formula | Key Properties/Applications | Reference |

|---|---|---|---|---|

| 2-Chloro-N,N-diethylethylamine HCl | Chloro (C2), diethyl (N) | C₆H₁₅Cl₂N | Alkylating agent; pharmaceutical intermediate |

Functional Contrast:

- Reactivity : The chloro group in 2-Chloro-N,N-diethylethylamine HCl enables nucleophilic substitution reactions, making it a precursor in drug synthesis. This contrasts with the inert phenyl group in the target compound, which prioritizes stability over reactivity .

Aromatic Amine Hydrochlorides

| Compound Name | Substituents | Molecular Formula | Key Properties/Applications | Reference |

|---|---|---|---|---|

| N-Ethyl-1-naphthylamine HCl | Naphthyl (aromatic), ethyl (N) | C₁₂H₁₄ClN | Dye intermediate; limited bioactivity |

Comparative Stability :

- The naphthyl group in introduces extended aromaticity, increasing molecular rigidity compared to the target compound’s single phenyl ring. This may affect solubility and crystallization behavior.

Research and Regulatory Status

- N-Ethyl-alpha-phenylphenethylamine HCl : Labelled as a "neat solid" with stability ≥2 years at -20°C, indicating suitability for long-term studies .

- Dopamine HCl : Approved for clinical use, underscoring its well-characterized safety profile compared to research-only analogs like the target compound .

Activité Biologique

N-Ethyl-alpha-phenylphenethylamine hydrochloride, commonly referred to as N-ethylphenethylamine (NEPEA), is a synthetic compound that belongs to the class of phenethylamines. This article provides an in-depth examination of its biological activity, pharmacological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is structurally related to amphetamine and other phenethylamines. Its chemical formula is with a molar mass of 177.27 g/mol. The compound features an ethyl group attached to the nitrogen of the phenethylamine backbone, which influences its pharmacological properties.

N-Ethyl-alpha-phenylphenethylamine exhibits biological activity primarily through its interaction with monoamine neurotransmitter systems. It acts as a releasing agent for catecholamines, particularly dopamine (DA) and norepinephrine (NE), by inhibiting their reuptake at the respective transporters.

Key Mechanisms:

- Dopamine Transporter (DAT) : NEPEA enhances dopamine release by inhibiting DAT, similar to other amphetamines.

- Norepinephrine Transporter (NET) : The compound also shows significant activity at NET, leading to increased norepinephrine levels in the synaptic cleft.

- Trace Amine-Associated Receptor 1 (TAAR1) : NEPEA may bind to TAAR1, influencing neurotransmission and potentially modulating mood and cognition.

Pharmacological Effects

Research has indicated that NEPEA exhibits stimulant-like effects in animal models. Studies have demonstrated that it can increase locomotor activity and cardiovascular parameters such as heart rate and blood pressure.

Comparative Pharmacology

The following table summarizes the potency of NEPEA compared to other related compounds:

| Compound | DAT Activity (IC50, nM) | NET Activity (IC50, nM) | Effects on Blood Pressure |

|---|---|---|---|

| N-Ethyl-alpha-phenylphenethylamine | 10.9 | 39.5 | Significant Increase |

| Amphetamine | 6.6 | 5.8 | Robust Increase |

| Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | Robust Increase |

| Tyramine | 40.6 | 119 | Moderate Increase |

Note: IC50 values indicate the concentration required to inhibit 50% of the target activity.

Case Studies and Research Findings

- Neurochemical Effects : A study conducted on various phenethylamine analogs demonstrated that NEPEA significantly increases dopamine and norepinephrine levels in vitro, suggesting its potential as a psychoactive substance .

- Cardiovascular Impact : In a study involving freely moving rats, NEPEA administration resulted in dose-dependent increases in both blood pressure and heart rate, indicating its stimulant properties .

- Potential for Abuse : Given its structural similarity to amphetamines, there are concerns regarding the abuse potential of NEPEA, particularly in dietary supplements where it may be included without proper labeling .

Safety and Legal Status

While NEPEA has shown promising biological activity, it is largely unregulated in many jurisdictions, leading to its emergence as an ingredient in various dietary supplements marketed for performance enhancement. However, due to its stimulant effects, there are potential risks associated with its use, including cardiovascular complications.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying N-Ethyl-alpha-phenylphenethylamine hydrochloride in complex matrices?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) for fragmentation pattern analysis, coupled with liquid chromatography-high-resolution mass spectrometry (LC-HRMS) for accurate mass determination. For quantification, employ deuterated internal standards to correct for matrix effects. Cross-validate results using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Q. How can researchers synthesize this compound with high purity in laboratory settings?

- Methodological Answer : A reductive amination approach is effective. React α-phenylphenethylamine with acetaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) in anhydrous methanol under nitrogen atmosphere. Purify the product via recrystallization using ethanol/ethyl acetate mixtures. Confirm purity (>98%) via HPLC with UV detection at 254 nm .

Q. What solvent systems and chromatographic conditions optimize the separation of this compound from structurally similar analogs?

- Methodological Answer : Use reverse-phase HPLC with a C18 column. Mobile phase: 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B). Gradient: 10–50% B over 20 minutes at 1.0 mL/min. Detection: UV at 220 nm. Adjust pH to 2.5 with TFA to enhance peak symmetry .

Advanced Research Questions

Q. How should researchers design in vitro experiments to investigate the metabolic pathways of this compound?

- Methodological Answer : Incubate the compound (10 µM) with pooled human liver microsomes (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C for 60 minutes. Terminate reactions with ice-cold acetonitrile, centrifuge, and analyze supernatants via LC-HRMS (Q-TOF) in positive ion mode. Use metabolite prediction software (e.g., Meteor Nexus) to identify phase I/II metabolites .

Q. How can conflicting stability data under varying pH conditions be systematically addressed?

- Methodological Answer : Conduct forced degradation studies at pH 1.2 (simulated gastric fluid), 6.8 (intestinal), and 7.4 (physiological) at 37°C. Sample aliquots at 0, 1, 3, 7, and 14 days. Quantify degradation products using a stability-indicating HPLC method with photodiode array detection. Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Q. What strategies resolve discrepancies in receptor binding affinity data between in vitro and in silico models?

- Methodological Answer : Validate computational docking results (e.g., AutoDock Vina) with radioligand displacement assays. Use [³H]ligands specific to target receptors (e.g., dopamine D2 receptors). Perform saturation binding experiments to calculate Ki values. Adjust molecular dynamics simulations to account for solvation effects and protonation states under physiological pH .

Q. How can researchers differentiate stereoisomers of this compound during synthesis or analysis?

- Methodological Answer : Employ chiral chromatography using a Chiralpak AD-H column with hexane/isopropanol (90:10, v/v) at 1.0 mL/min. For NMR, use chiral solvating agents like (+)- or (-)-2,2,2-trifluoro-1-(9-anthryl)ethanol to split enantiomeric signals in ¹H-NMR spectra .

Propriétés

IUPAC Name |

N-ethyl-1,2-diphenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c1-2-17-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12,16-17H,2,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSDTAOMYCNNJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CC1=CC=CC=C1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-97-5 | |

| Record name | Ephenidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: 2MYR&1R &GH | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.